1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile
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Overview
Description
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is an organic compound with a complex structure that includes a tert-butylphenyl group and a tetrahydroindazole ring
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile typically involves multiple steps. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol, followed by further reactions to introduce the indazole and carbonitrile groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile can be compared with similar compounds such as:
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indazole and carbonitrile components.
4-tert-Butylacetophenone: Contains a similar aromatic structure but differs in functional groups and overall reactivity.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups but with a biphenyl structure instead of an indazole ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H21N3 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazole-4-carbonitrile |
InChI |
InChI=1S/C18H21N3/c1-18(2,3)14-7-9-15(10-8-14)21-17-6-4-5-13(11-19)16(17)12-20-21/h7-10,12-13H,4-6H2,1-3H3 |
InChI Key |
SJABXGNVMRMGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)C#N |
Origin of Product |
United States |
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